2-(Chloromethyl)allyltrimethoxysilane
Overview
Description
2-(Chloromethyl)allyltrimethoxysilane is an organosilicon compound with the chemical formula C7H15ClO3Si . It is also known by other synonyms such as 2-(Chlormethyl)allyltrimethoxysilan and Silane, [2-(chloromethyl)-2-propen-1-yl]trimethoxy .
Molecular Structure Analysis
The molecular structure of this compound consists of a silicon atom bonded to a chlorine atom, three methoxy groups, and an allyl group . The molecular weight of the compound is 210.73 g/mol .Physical and Chemical Properties Analysis
This compound is a colorless to light yellow liquid . It has a boiling point of 128°C, a density of 1.09 g/cm³, and a flash point of 89°C (192°F) . It also has a hydrolytic sensitivity of 7, meaning it reacts slowly with moisture/water .Scientific Research Applications
Palladium-Catalyzed sp2-sp3 Coupling
A palladium-catalyzed sp2-sp3 coupling reaction of chloromethylarenes with allyltrimethoxysilane has been described, where the allylation reaction occurs regioselectively on para-positions of 1-(chloromethyl)naphthalenes and benzyl chlorides to form new C(sp2)-C(sp3) bonds. This reaction proceeds smoothly under mild conditions to produce allyl arenes in moderate to excellent yields (Zhang et al., 2017).
Deoxygenative Allylation
The deoxygenative allylation of aromatic ketones using a hydrosilane–allylsilane system in the presence of an indium compound catalyst has been effectively promoted. This methodology provides a novel approach to synthesizing terminal alkenes (Yasuda et al., 2000).
Synthetic Applications
2-(Azidomethyl)allyltrimethylsilane, derived from 2-(chloromethyl)-allyltrimethylsilane, was used for thermal cycloaddition reactions with alkenes to produce allylsilane-containing triazolines or aziridines. This showcases a versatile approach to incorporating allylsilane units into complex molecules (Ferrini et al., 2013).
Catalytic Asymmetric Allylation
The first catalytic asymmetric allylation of imines using a tetraallylsilane-TBAF-MeOH system has been reported. Using the bis-pi-allylpalladium catalyst under mild conditions, this protocol enables the efficient synthesis of chiral homoallylamines, representing a significant advancement in the field of enantioselective synthesis (Fernandes & Yamamoto, 2004).
Silver-Catalyzed Asymmetric Allylation
Development in asymmetric allylation with allyltrimethoxysilane catalyzed by chiral silver complexes has been highlighted. This method applies not only to aldehydes but also to ketones and imines, broadening the scope of enantioselective allylation reactions (Yamamoto & Wadamoto, 2007).
Safety and Hazards
Properties
IUPAC Name |
2-(chloromethyl)prop-2-enyl-trimethoxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO3Si/c1-7(5-8)6-12(9-2,10-3)11-4/h1,5-6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGGOCHUJJTJGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CC(=C)CCl)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555247 | |
Record name | [2-(Chloromethyl)prop-2-en-1-yl](trimethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39197-94-9 | |
Record name | [2-(Chloromethyl)prop-2-en-1-yl](trimethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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